molecular formula C10H14Br2O B10819272 alpha,alpha-Dibromo-D-camphor CAS No. 514-12-5

alpha,alpha-Dibromo-D-camphor

Cat. No.: B10819272
CAS No.: 514-12-5
M. Wt: 310.03 g/mol
InChI Key: OFAQZCPBQBALHS-RCOVLWMOSA-N
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Description

alpha,alpha-Dibromo-D-camphor: is a brominated derivative of camphor, a bicyclic monoterpene ketone This compound is known for its unique chemical properties and has been studied for various applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha,alpha-Dibromo-D-camphor can be synthesized through the bromination of camphor. The process typically involves the reaction of camphor with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the camphor molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process would likely involve the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: alpha,alpha-Dibromo-D-camphor undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form camphor or other partially brominated derivatives.

    Oxidation Reactions: It can undergo oxidation to form more oxidized camphor derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Substitution: Formation of iodocamphor or other halogenated camphor derivatives.

    Reduction: Formation of camphor or partially brominated camphor.

    Oxidation: Formation of camphorquinone or other oxidized camphor derivatives.

Scientific Research Applications

alpha,alpha-Dibromo-D-camphor has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism by which alpha,alpha-Dibromo-D-camphor exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The compound may act by modifying the structure and function of proteins or other biomolecules through halogen bonding or other interactions .

Comparison with Similar Compounds

    alpha-Bromo-camphor: A mono-brominated derivative of camphor.

    Camphorquinone: An oxidized derivative of camphor.

    Camphor sulfonic acid: A sulfonated derivative of camphor.

Uniqueness: alpha,alpha-Dibromo-D-camphor is unique due to the presence of two bromine atoms, which significantly alters its chemical properties compared to mono-brominated or other camphor derivatives.

Properties

CAS No.

514-12-5

Molecular Formula

C10H14Br2O

Molecular Weight

310.03 g/mol

IUPAC Name

(1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H14Br2O/c1-8(2)6-4-5-9(8,3)7(13)10(6,11)12/h6H,4-5H2,1-3H3/t6-,9-/m0/s1

InChI Key

OFAQZCPBQBALHS-RCOVLWMOSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)(Br)Br

Canonical SMILES

CC1(C2CCC1(C(=O)C2(Br)Br)C)C

Origin of Product

United States

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